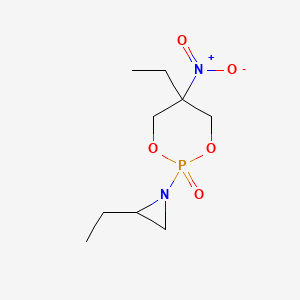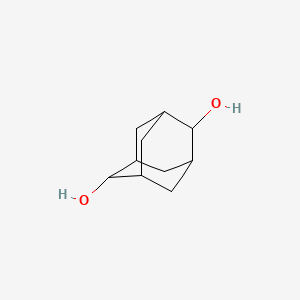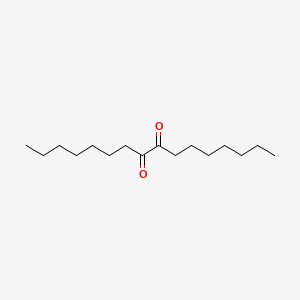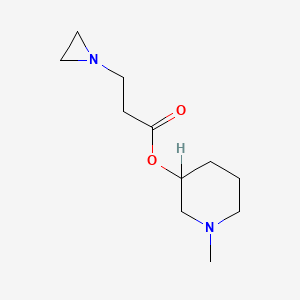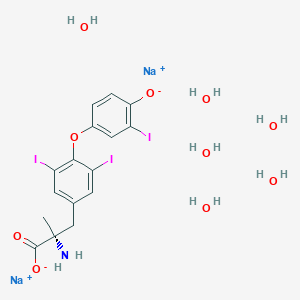![molecular formula C13H26N2O4 B14705013 [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid CAS No. 25384-82-1](/img/structure/B14705013.png)
[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid is a complex organic compound with the molecular formula C13H26N2O4 . This compound belongs to the class of carbamic acids, which are derivatives of carbamic acid (NH2COOH). Carbamic acids are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid can be achieved through several methods. One common approach involves the reaction of a suitable amine with carbon dioxide in the presence of a base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to form the corresponding carbamic acid intermediate . This intermediate can then be further reacted with an alcohol or phenol to yield the desired carbamate .
Industrial Production Methods
In industrial settings, the production of carbamic acids often involves the use of supercritical carbon dioxide as a solvent, which allows for efficient and environmentally friendly synthesis . This method is particularly advantageous as it eliminates the need for metal catalysts and reduces the generation of hazardous waste.
Análisis De Reacciones Químicas
Types of Reactions
[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamic acid to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, carbamic acid derivatives are explored for their potential therapeutic applications. They are investigated for their roles as enzyme inhibitors, antimicrobial agents, and anticancer compounds .
Industry
Industrially, this compound is used in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for enhancing the performance of these materials .
Mecanismo De Acción
The mechanism of action of [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites and blocking substrate access . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Fenobucarb: A carbamate pesticide with similar structural features.
Carisoprodol: A muscle relaxant that shares the carbamate functional group.
Methyl carbamate: A simpler carbamate derivative used in various chemical applications.
Uniqueness
What sets [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. Its branched structure and the presence of multiple functional groups make it a versatile compound for various applications .
Propiedades
Número CAS |
25384-82-1 |
|---|---|
Fórmula molecular |
C13H26N2O4 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid |
InChI |
InChI=1S/C13H26N2O4/c1-5-7-13(4,8-14-11(16)17)9-19-12(18)15-10(3)6-2/h10,14H,5-9H2,1-4H3,(H,15,18)(H,16,17) |
Clave InChI |
RBXZOZRVBSQVSL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CNC(=O)O)COC(=O)NC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


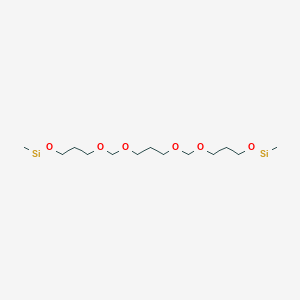

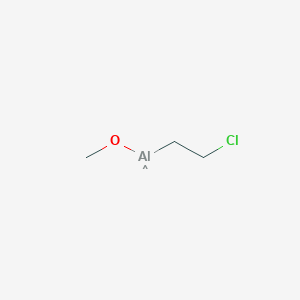
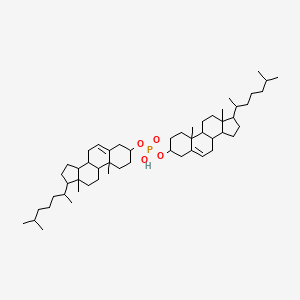
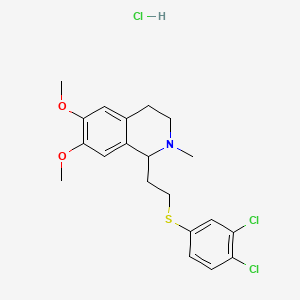
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
